Cas no 2249553-07-7 (N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide)
N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(Cyanomethyl)-3,5-difluoro-4-pyridinecarboxamide
- 2249553-07-7
- Z3377955678
- EN300-26683712
- N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide
-
- Inchi: 1S/C8H5F2N3O/c9-5-3-12-4-6(10)7(5)8(14)13-2-1-11/h3-4H,2H2,(H,13,14)
- InChI Key: YLWKBHMZCWRCAD-UHFFFAOYSA-N
- SMILES: FC1C=NC=C(C=1C(NCC#N)=O)F
Computed Properties
- Exact Mass: 197.04006812g/mol
- Monoisotopic Mass: 197.04006812g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 65.8Ų
Experimental Properties
- Density: 1.395±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 310.0±42.0 °C(Predicted)
- pka: 9.41±0.46(Predicted)
N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Enamine | EN300-26683712-0.05g |
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2249553-07-7 | 95.0% | 0.05g |
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| Enamine | EN300-26683712-0.1g |
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| Enamine | EN300-26683712-0.25g |
N-(cyanomethyl)-3,5-difluoropyridine-4-carboxamide |
2249553-07-7 | 95.0% | 0.25g |
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| Enamine | EN300-26683712-0.5g |
N-(cyanomethyl)-3,5-difluoropyridine-4-carboxamide |
2249553-07-7 | 95.0% | 0.5g |
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| Enamine | EN300-26683712-1g |
N-(cyanomethyl)-3,5-difluoropyridine-4-carboxamide |
2249553-07-7 | 90% | 1g |
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| Enamine | EN300-26683712-2.5g |
N-(cyanomethyl)-3,5-difluoropyridine-4-carboxamide |
2249553-07-7 | 95.0% | 2.5g |
$1650.0 | 2025-03-20 | |
| Enamine | EN300-26683712-5g |
N-(cyanomethyl)-3,5-difluoropyridine-4-carboxamide |
2249553-07-7 | 90% | 5g |
$2443.0 | 2023-09-12 | |
| Enamine | EN300-26683712-10g |
N-(cyanomethyl)-3,5-difluoropyridine-4-carboxamide |
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| Enamine | EN300-26683712-1.0g |
N-(cyanomethyl)-3,5-difluoropyridine-4-carboxamide |
2249553-07-7 | 95.0% | 1.0g |
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| Enamine | EN300-26683712-5.0g |
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2249553-07-7 | 95.0% | 5.0g |
$2443.0 | 2025-03-20 |
N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide
Recent Advances in the Study of N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide (CAS: 2249553-07-7)
N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide (CAS: 2249553-07-7) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic small molecule, characterized by its unique pyridine core and cyano functional group, has demonstrated promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities.
One of the key areas of investigation has been the role of N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide as a potential kinase inhibitor. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preliminary in vitro studies have shown that this compound exhibits selective inhibition against specific kinase targets, with notable efficacy in suppressing tumor cell proliferation. Researchers have employed molecular docking simulations and X-ray crystallography to better understand its binding interactions with kinase domains.
In addition to its kinase inhibitory properties, recent research has explored the compound's potential as a building block for more complex pharmaceutical agents. Its structural features, including the difluoropyridine moiety and the cyanomethyl group, make it a versatile intermediate in medicinal chemistry. Several synthetic routes have been reported, with an emphasis on improving yield and scalability. One study published in the Journal of Medicinal Chemistry detailed a novel catalytic method for the efficient synthesis of N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide, which could facilitate its broader use in drug discovery programs.
Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Early results suggest that N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide exhibits favorable bioavailability and metabolic stability, making it a promising candidate for further development. However, challenges remain in optimizing its selectivity and minimizing off-target effects, which are critical for advancing it to clinical trials.
Looking ahead, researchers are focusing on the potential applications of N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide in combination therapies. Its synergistic effects with existing chemotherapeutic agents are being investigated in preclinical models, with the aim of enhancing therapeutic outcomes while reducing side effects. Furthermore, its role in modulating immune responses is an area of growing interest, particularly in the context of autoimmune diseases and immunotherapy.
In conclusion, N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide (CAS: 2249553-07-7) represents a compelling area of research in chemical biology and drug development. Its multifaceted biological activities, coupled with its synthetic accessibility, position it as a valuable tool for both academic and industrial research. Continued efforts to elucidate its mechanisms and optimize its properties will be essential for unlocking its full therapeutic potential.
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